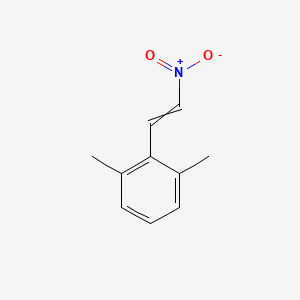
3-(3,4-diethoxyphenyl)prop-2-enoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-diethoxyphenyl)prop-2-enoic Acid, also known as DEPA, is an organic compound belonging to the class of cinnamic acid derivatives. This compound is characterized by the presence of two ethoxy groups attached to the phenyl ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxyphenyl)prop-2-enoic Acid typically involves the reaction of 3,4-diethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of DEPA may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-(3,4-diethoxyphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. Reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include:
科学的研究の応用
3-(3,4-diethoxyphenyl)prop-2-enoic Acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the metabolism of drugs and xenobiotics.
Medicine: Investigated for its antioxidant and anti-inflammatory properties, showing promise in the treatment and prevention of diseases associated with oxidative stress and inflammation.
Industry: Applied in the development of materials such as polymers and liquid crystals, where precise control over chemical reactions is crucial.
作用機序
The mechanism of action of 3-(3,4-diethoxyphenyl)prop-2-enoic Acid is not fully understood. it is suggested that the compound exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Additionally, DEPA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
類似化合物との比較
Similar Compounds
3-(3,4-dimethoxyphenyl)prop-2-enoic Acid: A similar compound with methoxy groups instead of ethoxy groups.
3-(3,4-dihydroxyphenyl)prop-2-enoic Acid: Known for its antioxidant properties, this compound has hydroxyl groups instead of ethoxy groups, leading to different reactivity and applications.
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic Acid:
Uniqueness
3-(3,4-diethoxyphenyl)prop-2-enoic Acid stands out due to its unique ethoxy groups, which impart distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
3-(3,4-diethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHDVAIQPNASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)


![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)

![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)
